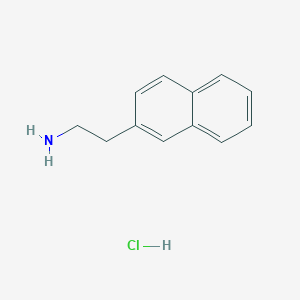
2-(2-萘基)乙胺盐酸盐
描述
2-(2-Naphthyl)ethylamine hydrochloride, also known as 2-(2-Naphthyl)ethanamine hydrochloride or 2-Naphthaleneethanamine hydrochloride, is a chemical compound with the empirical formula C12H13N · HCl . It has a molecular weight of 207.70 .
Molecular Structure Analysis
The molecular structure of 2-(2-Naphthyl)ethylamine hydrochloride consists of a naphthalene ring attached to an ethylamine group via a carbon-carbon bond . The SMILES string representation of the molecule isCl [H].NCCc1ccc2ccccc2c1 . Physical And Chemical Properties Analysis
2-(2-Naphthyl)ethylamine hydrochloride is a solid substance . It has three melting points: the first at 226 °C, the second at 241 °C, and the third at 274 °C .科学研究应用
光学纯度评估
2-(2-萘基)乙胺盐酸盐已被用于评估有机胺的光学纯度(对映体过量)。一项研究利用FAB质谱展示了这种应用,突出了2-(2-萘基)乙胺盐酸盐在评估手性化合物中的实用性 (Shizuma et al., 2000)。
酶合成
这种化合物是合成特定药物如钙调素西那卡塞盐酸盐的关键手性中间体。对ω-转氨酶工程的研究显示了它在通过不对称还原产生(R)-(+)-1-(1-萘基)乙胺中的潜力,突出了它在酶合成过程中的重要性 (Cao et al., 2020)。
电子传输研究
对基于萘胺的化合物的电子传输性质的研究已经确定了2-(2-萘基)乙胺盐酸盐衍生物作为潜在的电子传输体。这表明了它在电子器件应用中的实用性,比如有机发光二极管 (Tse et al., 2006)。
光催化研究
这种化合物在光催化反应中发挥作用。研究表明它参与了氯苯在激发态形成系统中的分解,从而有助于我们理解光催化机制 (Chesta et al., 1994)。
不对称合成和催化
2-(2-萘基)乙胺盐酸盐用于不对称合成和催化。其衍生物已被研究用于促进反应中的立体选择性,说明了它在手性合成和有机金属化学中的重要性 (Yeo et al., 2005)。
抗菌研究
有研究探索了萘胺衍生物的潜在抗菌和调节活性。这表明了它在开发新的抗菌剂或理解细菌抗药性机制方面的可能应用 (Figueredo et al., 2020)。
安全和危害
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
属性
IUPAC Name |
2-naphthalen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPXKBLHHCXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584757 | |
| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)ethylamine hydrochloride | |
CAS RN |
2017-67-6 | |
| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

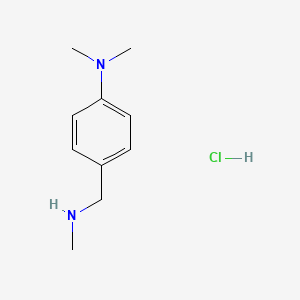
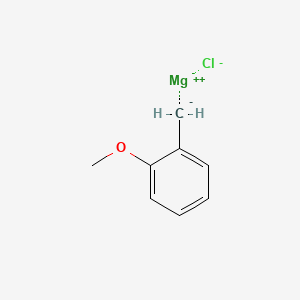
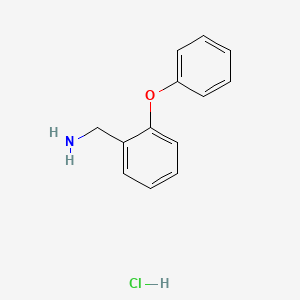
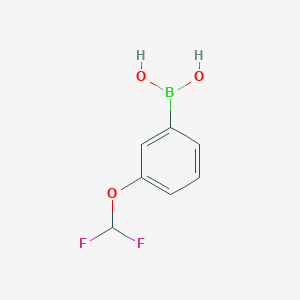
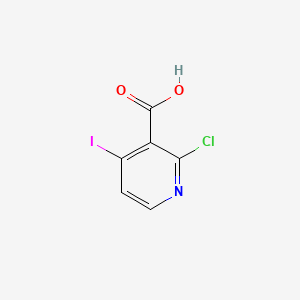
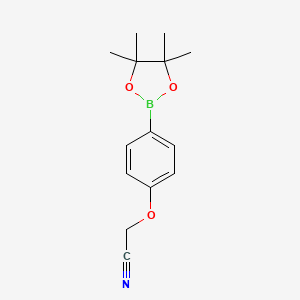
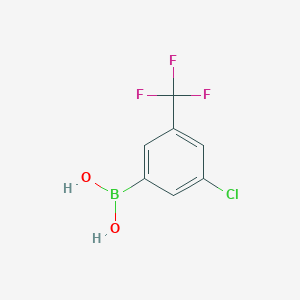
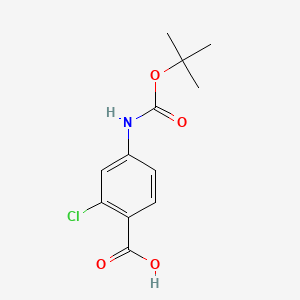
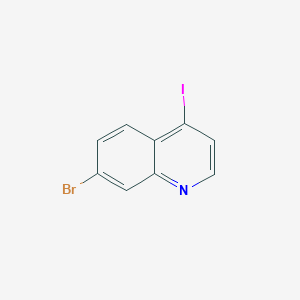
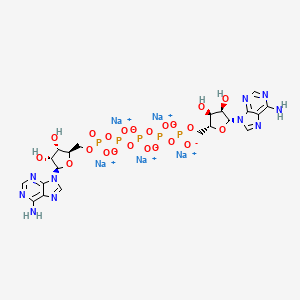
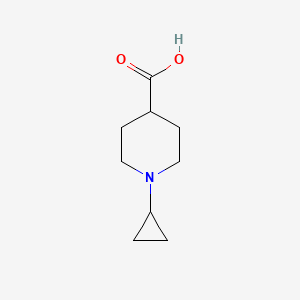
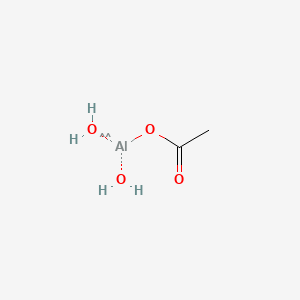
![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)